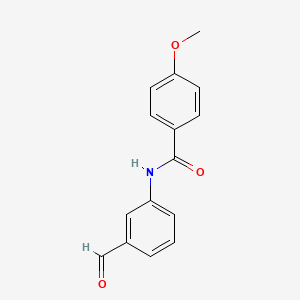

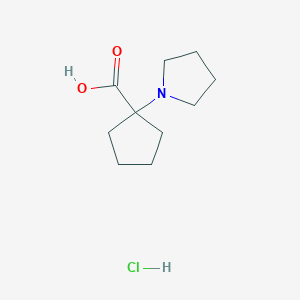

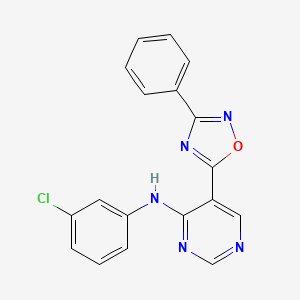

![molecular formula C18H16N4O3 B2674818 N-[(1-Benzyltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide CAS No. 2379978-53-5](/img/structure/B2674818.png)

N-[(1-Benzyltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(benzyltriazolylmethyl)amine (TBTA) is a tertiary amine containing the 1,2,3-triazole moiety . It’s used as a ligand and has been gaining widespread use as a biochemical tool for the tagging of proteins and enzymes .

Synthesis Analysis

TBTA may be prepared by the click reaction between tripropargylamine and benzyl azide .Molecular Structure Analysis

The molecular formula of TBTA is C30H30N10 and its molecular weight is 530.63 . The SMILES string representation isC(N(Cc1cn(Cc2ccccc2)nn1)Cc3cn(Cc4ccccc4)nn3)c5cn(Cc6ccccc6)nn5 . Chemical Reactions Analysis

TBTA is known to stabilize Cu(I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis

TBTA is a solid with a melting point of 132-143 °C . It’s insoluble in water and must be first dissolved in DMSO or DMF .Mechanism of Action

Future Directions

TBTA has shown promising results with respect to the stabilization of both Cu+ and Cu2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions, while at the same time keeping the Cu+ ions accessible for chemical reactions . This suggests potential future applications in various chemical reactions.

properties

IUPAC Name |

N-[(1-benzyltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-18(14-6-7-16-17(8-14)25-12-24-16)19-9-15-11-22(21-20-15)10-13-4-2-1-3-5-13/h1-8,11H,9-10,12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPIJKFGFAUKRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

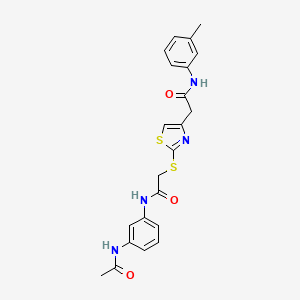

![Ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2674740.png)

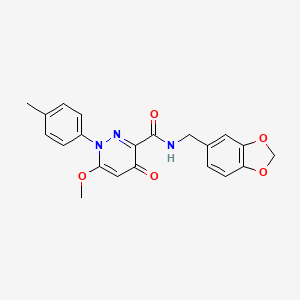

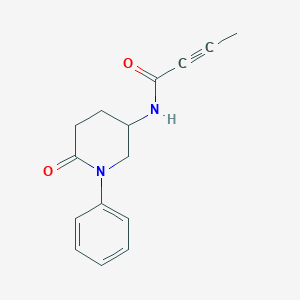

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)

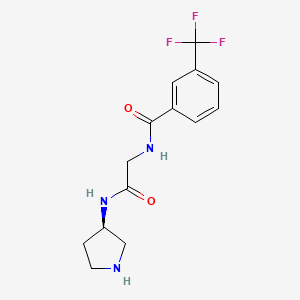

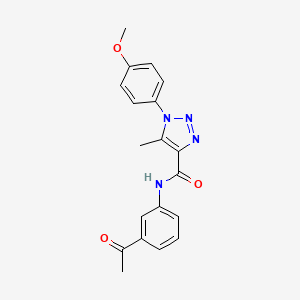

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2674755.png)

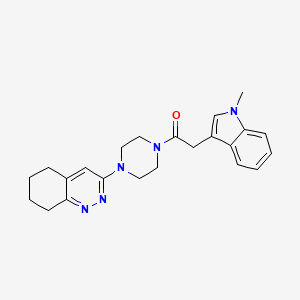

![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)